molecular formula C27H29ClN2O2 B027202 N-Didesmethyl Loperamide CAS No. 66164-06-5

N-Didesmethyl Loperamide

Cat. No.: B027202
CAS No.: 66164-06-5
M. Wt: 449.0 g/mol
InChI Key: PXJHDOGGBLQFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

N-Didesmethyl Loperamide is an active metabolite of the peripheral μ1-opioid receptor agonist loperamide . The μ1-opioid receptor is primarily found in the brain and is known to play a crucial role in pain relief, respiratory depression, and euphoria .

Mode of Action

This compound acts as an agonist at the μ1-opioid receptor . It binds to these receptors and activates them, leading to a series of downstream effects. Specifically, it impedes electrically induced contractions in isolated guinea pig myenteric plexus .

Biochemical Pathways

The activation of the μ1-opioid receptor by this compound leads to a decrease in the release of neurotransmitters such as substance P, which is involved in the transmission of pain signals . This results in a decrease in the perception of pain.

Pharmacokinetics

This compound is metabolized primarily through oxidative N-demethylation mediated by CYP2C8 and CYP3A4, forming N-demethyl loperamide . CYP2B6 and CYP2D6 also play a minor role in its metabolism . The metabolites of loperamide, including this compound, are pharmacologically inactive .

Result of Action

The primary result of this compound’s action is the inhibition of electrically induced contractions in isolated guinea pig myenteric plexus . Additionally, it enhances the sensitivity of a chloroquine-resistant P. falciparum strain to chloroquine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP2C8, CYP3A4, CYP2B6, or CYP2D6 could potentially affect the metabolism and efficacy of this compound

Future Directions

One study suggests that delayed loperamide administration can be added to ritonavir-boosted oral docetaxel treatment, without affecting the overall systemic exposure of docetaxel . This indicates potential future directions for the use of N-Didesmethyl Loperamide in combination with other drugs.

Biochemical Analysis

Biochemical Properties

N-Didesmethyl Loperamide interacts with several enzymes and proteins. It inhibits electricity-induced contractions in isolated guinea pig myenteric plexus . It also sensitizes a chloroquine-resistant P. falciparum strain to chloroquine .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to induce changes in glioblastoma cells . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with high affinity and selectivity to the μ opioid receptor . It also has a role in enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been found that high urine concentrations of this compound can produce positive immunoassay drug screen results for 2 urine fentanyl assays, and 1 urine buprenorphine assay .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been shown to induce psychosis in rodents and humans at certain concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-didesmethyl Loperamide involves the demethylation of loperamide. This process can be achieved through various chemical reactions, including the use of strong acids or bases to remove the methyl groups from the nitrogen atoms in the loperamide molecule .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: : N-didesmethyl Loperamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce this compound oxide, while reduction may yield a more saturated derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : N-didesmethyl Loperamide is unique in its specific binding affinity and selectivity for μ-opioid receptors, which makes it a valuable compound for studying opioid receptor interactions and developing new therapeutic agents .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJHDOGGBLQFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648790
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66164-06-5
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Slow hydrolysis of the alkylation product (compound 1) with KOH in t-BuOH at 100° C. for 2-3 days gave the required precursor (4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide; compound 2 in the scheme above) in about 37% yield. Intermediate nitrile and amide precursor were characterized by spectroscopic techniques including 1H and 13C NMR, and LC-MS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Didesmethyl Loperamide
Reactant of Route 2
N-Didesmethyl Loperamide
Reactant of Route 3
Reactant of Route 3
N-Didesmethyl Loperamide
Reactant of Route 4
Reactant of Route 4
N-Didesmethyl Loperamide
Reactant of Route 5
Reactant of Route 5
N-Didesmethyl Loperamide
Reactant of Route 6
N-Didesmethyl Loperamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.